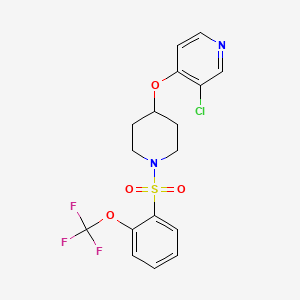

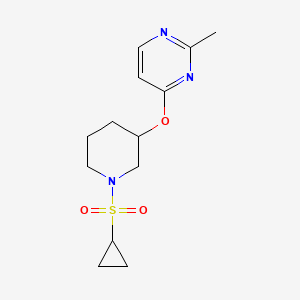

4-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The cyclopropylsulfonyl group is attached to the piperidine ring, and the entire structure is connected to the 4-position of the pyrimidine ring via an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrimidine and piperidine rings would likely result in these rings having aromatic properties, contributing to the stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the sulfonyl group could potentially undergo reactions with nucleophiles, and the pyrimidine ring could potentially participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar sulfonyl group and the potential for hydrogen bonding could influence its solubility properties .Applications De Recherche Scientifique

Anticancer Activity

Research on pyrimidine-piperazine-chromene and -quinoline conjugates has demonstrated significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. Molecular docking studies with Bcl-2 protein showed good binding affinity, suggesting the potential for designing anticancer agents using pyrimidine structures (Parveen et al., 2017).

Antimicrobial Activity

N-substituted derivatives of 1,3,4-oxadiazole bearing compounds, including those with piperidin-4-yl groups, have exhibited moderate to potent antimicrobial activities. The structural modifications of these compounds play a crucial role in their activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Enzyme Inhibition for Disease Treatment

Compounds with piperidine structures have been investigated for their potential as enzyme inhibitors, offering a pathway for treating diseases like depression and diabetes. For example, aminopyrimidines have been studied for their agonist activity at the 5-HT(1A) receptor, indicative of their potential in depression treatment (Dounay et al., 2009).

Antibacterial Agents for Plant Pathogens

Some derivatives have shown significant efficacy as antibacterial agents against pathogens affecting plants like tomatoes. This suggests the potential agricultural applications of piperidine derivatives in controlling bacterial diseases in crops (Vinaya et al., 2009).

Anticancer Agents Synthesis

The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has been explored for their anticancer properties. This indicates the significance of integrating piperidine structures with other heterocyclic moieties for developing new anticancer agents (Rehman et al., 2018).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Piperidine derivatives, which this compound is a part of, have been found to be significant in the pharmaceutical industry .

Mode of Action

It’s known that piperidine derivatives can play a crucial role in drug design and have various interactions with their targets .

Biochemical Pathways

Piperidine derivatives have been associated with a wide range of pharmacological activities .

Propriétés

IUPAC Name |

4-(1-cyclopropylsulfonylpiperidin-3-yl)oxy-2-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c1-10-14-7-6-13(15-10)19-11-3-2-8-16(9-11)20(17,18)12-4-5-12/h6-7,11-12H,2-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBDTCOQPFAOST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidine](/img/structure/B2635428.png)

![5-[4-(tert-butyl)benzyl]-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B2635430.png)

![2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole](/img/structure/B2635433.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2635434.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2635435.png)

![3'-phenyl-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2635438.png)

![N-[(5-benzoylthiophen-2-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2635439.png)